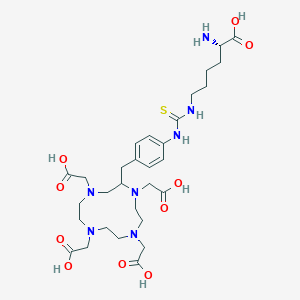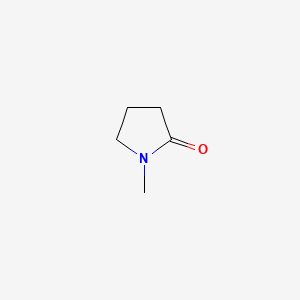
Betalutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetulomab tetraxetan Lu-177 is an innovative radioimmunotherapeutic agent developed by the Norwegian company Nordic Nanovector ASA. It combines an antibody-based targeting approach with the therapeutic power of lutetium-177 (Lu-177), a beta radiation-emitting isotope. The compound is designed to selectively bind to a specific cell surface antigen, CD37, which plays a crucial role in B-cell biology .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tetulomab Tetraxetan Lu-177 umfasst mehrere Schritte:
Antikörperproduktion: Tetulomab, ein Anti-CD37-monoklonaler Antikörper, wird mittels Hybridomtechnologie hergestellt.
Konjugation: Der Antikörper wird mit dem Chelator Satetraxetan (einem Derivat von DOTA) konjugiert, um Tetulomab Tetraxetan zu bilden.
Radiomarkierung: Lutetium-177 wird an Tetulomab Tetraxetan chelatiert, was zur endgültigen Verbindung führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von Tetulomab Tetraxetan Lu-177 beinhaltet eine strenge Qualitätskontrolle, die die Reinheit, Stabilität und Sicherheit für die klinische Anwendung gewährleistet.
Analyse Chemischer Reaktionen
Tetulomab Tetraxetan Lu-177 durchläuft die folgenden Reaktionen:
Chelatisierung: Die Bindung von Lu-177 an den Chelator Satetraxetan.
Antigen-Antikörper-Wechselwirkung: Tetulomab Tetraxetan bindet spezifisch an CD37 auf B-Zellen.
Häufige Reagenzien und Bedingungen:
- Chelatisierung: DOTA-basierte Chelatoren, Lu-177-Chlorid und Pufferlösungen.
- Antikörperkonjugation: Biokonjugationschemie.
Hauptprodukte:
- Tetulomab Tetraxetan Lu-177 selbst, bereit für die gezielte Therapie.
Wissenschaftliche Forschungsanwendungen
Tetulomab Tetraxetan Lu-177 hat vielversprechende Anwendungen in:
Onkologie: Gezielte Behandlung von follikulärem Lymphom, rezidiviertem Non-Hodgkin-Lymphom und diffusen großzelligen B-Zell-Lymphomen.
Immuntherapie: Steigerung der B-Zell-Antwort.
Radioimmuntherapie: Präzise Verabreichung von Strahlung an Krebszellen.
5. Wirkmechanismus
Der Wirkmechanismus von Tetulomab Tetraxetan Lu-177 beinhaltet:
CD37-Hemmung: Blockierung der CD37-Funktion auf B-Zellen.
Strahlungsemission: Lu-177 emittiert Betastrahlung, die nahegelegene Krebszellen schädigt.
Wirkmechanismus
Tetulomab tetraxetan Lu-177’s mechanism involves:
CD37 Inhibition: Blocking CD37 function on B cells.
Radiation Emission: Lu-177 emits beta radiation, damaging nearby cancer cells.
Vergleich Mit ähnlichen Verbindungen
Tetulomab Tetraxetan Lu-177 zeichnet sich durch seine einzigartige Kombination aus Antikörperspezifität und gezielter Strahlung aus. Ähnliche Verbindungen umfassen andere Radioimmuntherapien wie Betalutin (177Lu-lilotomab Satetraxetan) und Pluvicto (177Lu Vipivotide Tetraxetan) .
Eigenschaften
Molekularformel |
C30H47N7O10S |
|---|---|
Molekulargewicht |
697.8 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[4-[[1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C30H47N7O10S/c31-24(29(46)47)3-1-2-8-32-30(48)33-22-6-4-21(5-7-22)15-23-16-36(19-27(42)43)12-11-34(17-25(38)39)9-10-35(18-26(40)41)13-14-37(23)20-28(44)45/h4-7,23-24H,1-3,8-20,31H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H2,32,33,48)/t23?,24-/m0/s1 |
InChI-Schlüssel |
RMJFCRKHOJOLIN-CGAIIQECSA-N |
Isomerische SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)N)CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)N)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[[(3R)-3-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-pyrazol-5-yl]benzonitrile](/img/structure/B10776100.png)

![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776104.png)
![(2S,3R,4S,5R)-N-(4-carbamoyl-2-methoxyphenyl)-6'-chloro-4-(3-chloro-2-fluorophenyl)-2-neopentyl-2'-oxo-1',2'-dihydrospiro[pyrrolidine-3,3'-pyrrolo[3,2-c]pyridine]-5-carboxamide](/img/structure/B10776112.png)


![[(5R,6Z,8Z,10Z,13S,14R,15R,16Z)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776128.png)
![[(1S,2R,5S,6R,16E,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776139.png)

![(2E,5R,6S,7R,9S,10E,12E,15S,16Z,18E)-6-hydroxy-3,5,7,9,11,15,17-heptamethyl-19-[(2R,3R)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]-8-oxononadeca-2,10,12,16,18-pentaenoic acid](/img/structure/B10776152.png)
![[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate](/img/structure/B10776165.png)

![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)
